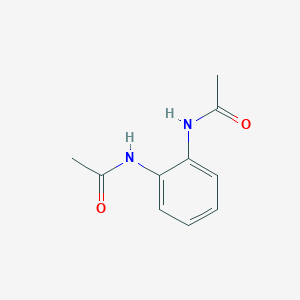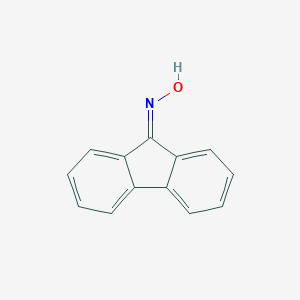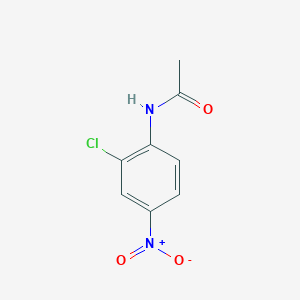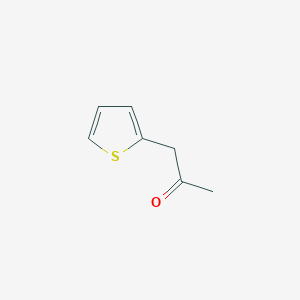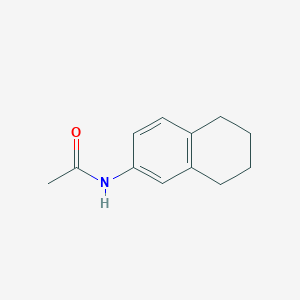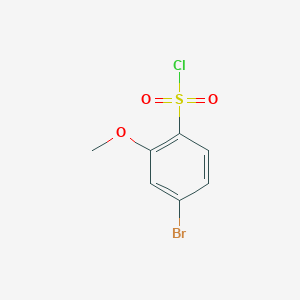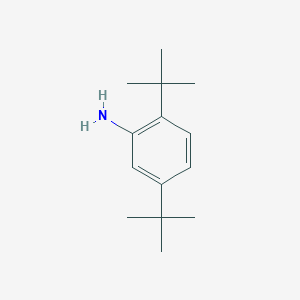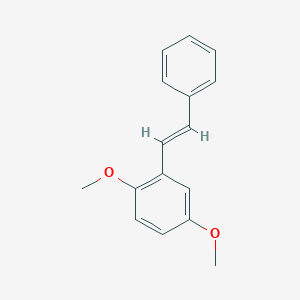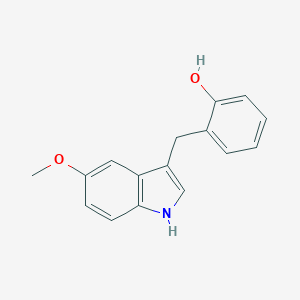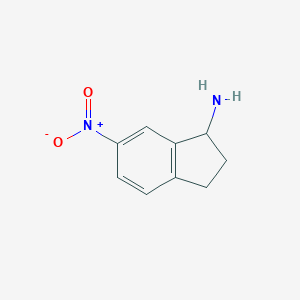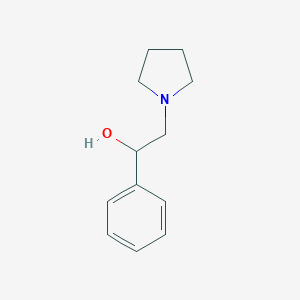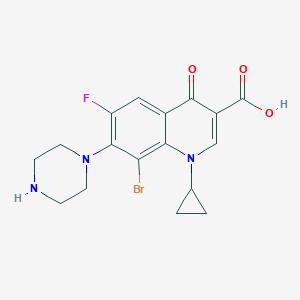
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a serine/threonine-specific protein kinase that plays a critical role in many cellular processes, including cell growth, proliferation, survival, and metabolism. Inhibition of AKT has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- inhibits AKT by binding to the enzyme's ATP-binding pocket, preventing the phosphorylation and activation of downstream targets. This leads to a decrease in cell proliferation and survival, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-tumor activity, 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been shown to have neuroprotective effects in models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is its high potency and specificity for AKT, which makes it a valuable tool for studying the role of AKT in various cellular processes. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
Direcciones Futuras
There are several potential future directions for research on 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another area of interest is the development of more potent and selective AKT inhibitors that can overcome the limitations of current inhibitors. Finally, there is a need for further research on the potential therapeutic applications of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- in other diseases, such as diabetes and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- involves several steps, including the preparation of the quinolinecarboxylic acid starting material, the bromination of the cyclopropyl ring, and the introduction of the piperazine moiety. The final compound is obtained through a series of purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In particular, it has been shown to be effective against tumors that are resistant to other AKT inhibitors, making it a promising candidate for further development as a cancer therapy.
Propiedades
Número CAS |
109347-94-6 |
|---|---|
Nombre del producto |
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- |
Fórmula molecular |
C17H17BrFN3O3 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
8-bromo-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17BrFN3O3/c18-13-14-10(7-12(19)15(13)21-5-3-20-4-6-21)16(23)11(17(24)25)8-22(14)9-1-2-9/h7-9,20H,1-6H2,(H,24,25) |
Clave InChI |
KRKGVKYQENDSEV-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O |
Otros números CAS |
109347-94-6 |
Sinónimos |
3-Quinolinecarboxylic acid, 8-broMo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



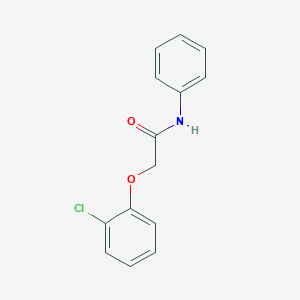
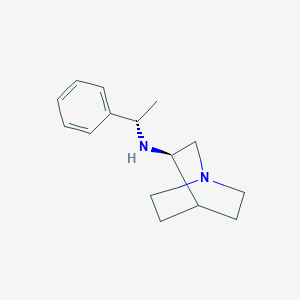
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
